2-chloro-N-(5-cyano-2-methylbenzenesulfonyl)-6-methylpyridine-4-carboxamide
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Overview
Description
2-chloro-N-(5-cyano-2-methylbenzenesulfonyl)-6-methylpyridine-4-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chloro, cyano, and sulfonyl groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-cyano-2-methylbenzenesulfonyl)-6-methylpyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable aldehydes and amines.
Introduction of Substituents: The chloro, cyano, and sulfonyl groups are introduced through nucleophilic substitution reactions. For instance, the chloro group can be added using thionyl chloride, while the cyano group can be introduced using cyanogen bromide.
Final Assembly: The final step involves coupling the pyridine derivative with the benzenesulfonyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-cyano-2-methylbenzenesulfonyl)-6-methylpyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-chloro-N-(5-cyano-2-methylbenzenesulfonyl)-6-methylpyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Biological Research: The compound is investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-cyano-2-methylbenzenesulfonyl)-6-methylpyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in cell death or altered cellular function.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(5-cyano-2-methylbenzenesulfonyl)-6-methylpyridine-3-carboxamide
- 2-chloro-N-(5-cyano-2-methylbenzenesulfonyl)-6-methylpyridine-5-carboxamide
Uniqueness
Compared to similar compounds, 2-chloro-N-(5-cyano-2-methylbenzenesulfonyl)-6-methylpyridine-4-carboxamide exhibits unique properties due to the specific positioning of its functional groups. This unique structure can result in distinct reactivity and biological activity, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2-chloro-N-(5-cyano-2-methylphenyl)sulfonyl-6-methylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c1-9-3-4-11(8-17)6-13(9)23(21,22)19-15(20)12-5-10(2)18-14(16)7-12/h3-7H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAABQHECFIHEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)S(=O)(=O)NC(=O)C2=CC(=NC(=C2)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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